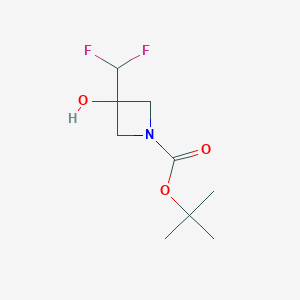

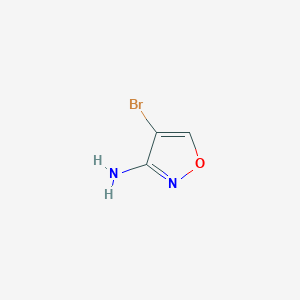

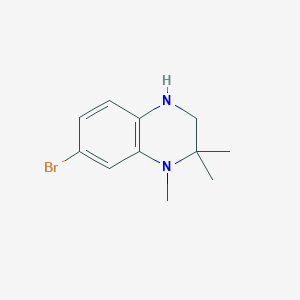

3-Bromo-2-isobutoxyphenylamine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute properties such as the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-isobutoxyphenylamine are not available, brominated compounds are often used in cross-coupling reactions . More research would be needed to determine the specific reactions that this compound can undergo.Physical And Chemical Properties Analysis

3-Bromo-2-isobutoxyphenylamine is a white to light-brown crystalline powder. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique

Enzyme Inhibition Studies

One of the primary research applications of compounds related to 3-Bromo-2-isobutoxyphenylamine involves enzyme inhibition studies. For instance, research on the mechanism-based inhibitors of dopamine beta-hydroxylase has highlighted the potential of bromine-substituted phenylamines. These compounds can inactivate dopamine beta-hydroxylase, an enzyme critical for catecholamine biosynthesis, suggesting a pathway for studying the regulation of neurotransmitters and potential therapeutic targets for disorders related to catecholamine imbalances (Colombo et al., 1984).

Photovoltaic Materials Development

Another significant area of research application for bromine-functionalized phenylamines is in the development of materials for photovoltaics. Studies have utilized bromine-functionalized polythiophenes, which share some structural similarities with 3-Bromo-2-isobutoxyphenylamine, in organic photovoltaic devices. These materials show promise for creating efficient, thermally stable photovoltaic systems, indicating a route for the development of sustainable energy technologies (Kim et al., 2009).

Chemical Synthesis and Functionalization

Bromine-substituted phenylamines, including those related to 3-Bromo-2-isobutoxyphenylamine, are also valuable in chemical synthesis and functionalization processes. For example, palladium-catalyzed dehydrohalogenative polycondensation has been employed to create high-molecular-weight, regioregular polythiophenes. This process demonstrates the utility of bromine-substituted compounds in synthesizing advanced polymeric materials with potential applications in electronics, coatings, and other industrial sectors (Wang et al., 2010).

Neuropharmacological Research

Compounds structurally related to 3-Bromo-2-isobutoxyphenylamine have been studied for their interactions with neurotransmitter transporters. Research into the binding affinities of bromo-substituted analogs of methylphenidate to monoamine transporters provides insights into the potential neuropharmacological applications of these compounds. Such studies contribute to understanding the mechanisms of action of psychoactive substances and exploring new therapeutic options for neuropsychiatric disorders (Pan et al., 1994).

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVSNHPJZWGYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(2-methylpropoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1380250.png)

amine](/img/structure/B1380258.png)

![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)